Cue-lure (Standard)

Beschreibung

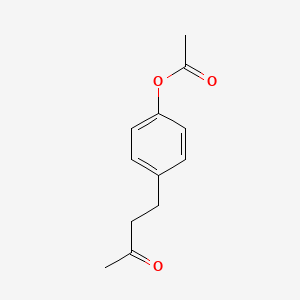

Structure

3D Structure

Eigenschaften

IUPAC Name |

[4-(3-oxobutyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-9(13)3-4-11-5-7-12(8-6-11)15-10(2)14/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMIKWXDGXDJQJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=CC=C(C=C1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2035481 | |

| Record name | 4-[4-(Acetyloxy)phenyl]-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2035481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid, sweet raspberry fruity odour | |

| Record name | 4-(p-Acetoxyphenyl)-2-butanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/603/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

123.00 to 124.00 °C. @ 0.20 mm Hg | |

| Record name | Cuelure | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033594 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in fat, miscible (in ethanol) | |

| Record name | 4-(p-Acetoxyphenyl)-2-butanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/603/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.096-1.100 | |

| Record name | 4-(p-Acetoxyphenyl)-2-butanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/603/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3572-06-3, 26952-37-4 | |

| Record name | 4-(p-Acetoxyphenyl)-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3572-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(p-Acetoxyphenyl)-2-butanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003572063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-(3-Oxobutyl)phenyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026952374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cue-lure | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39438 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butanone, 4-[4-(acetyloxy)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-[4-(Acetyloxy)phenyl]-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2035481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-oxobutyl)phenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.620 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | p-(3-oxobutyl)phenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(4-(ACETYLOXY)PHENYL)-2-BUTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/040RZ09S0V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cuelure | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033594 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Composition and Application of Cue-lure

This technical guide provides a comprehensive overview of the chemical properties, standard formulations, and experimental applications of Cue-lure, a synthetic parapheromone used primarily as an attractant for male fruit flies of the Bactrocera genus, particularly the melon fly (Zeugodacus cucurbitae).

Core Chemical Composition

Cue-lure is a synthetic chemical compound that mimics natural pheromones to attract specific insect species.[1] Its chemical identity has been well-established, and its properties are detailed below.

Chemical Identity:

-

Chemical Name: 4-(3-Oxobutyl)phenyl acetate[2]

-

IUPAC Name: [4-(3-oxobutyl)phenyl] acetate[2]

-

Synonyms: Q-lure, Pherocon QFF, 4-(p-hydroxyphenyl)-2-butanone acetate, 4-(4-Acetoxyphenyl)-2-butanone, Raspberry ketone acetate.[2][3][4][5][6]

The table below summarizes the key chemical and physical properties of Cue-lure.

| Property | Value |

| Molecular Formula | C₁₂H₁₄O₃[3][4][5][7] |

| Molecular Weight | 206.24 g/mol [3][4][5][7] |

| Percent Composition | C 69.88%, H 6.84%, O 23.27%[6] |

| Appearance | Colorless to light yellow liquid[2][6][7] |

| Odor | Sweet, fruity, raspberry-like[5][6] |

| Density | 1.099 g/cm³[6][7] |

| Boiling Point | 352.6 °C at 760 mmHg; 123-124 °C at 0.2 mmHg[5][6] |

| Purity (Typical) | ≥97%[2] |

Solubility:

Standard Formulations for Field Application

While a single, universal "standard" for Cue-lure formulation does not exist, various effective mixtures are documented for its use in insect traps for monitoring and mass trapping. These formulations typically involve combining Cue-lure with an alcohol (as a solvent and dispersant) and an insecticide to kill the attracted flies.[1][8]

The following table summarizes common mixing ratios found in published protocols. The ratios can be adapted based on specific environmental conditions and target pest density.

| Component | Ratio (by volume) - Example 1 | Ratio (by volume) - Example 2 | Ratio (by volume) - Example 3 |

| Ethyl Alcohol | 6 | 7.5 | - |

| Cue-lure | 4 | 2.5 | - |

| Insecticide (e.g., Malathion 50EC) | 2 | 1 | - |

| Resulting Cue-lure % (approx.) | 33.3%[8] | 25%[8] | - |

Experimental Protocols

Detailed methodologies are crucial for the consistent and effective application of Cue-lure in research and pest management programs.

Protocol 1: Preparation of Lure for Male Annihilation Technique (MAT)

This protocol is widely used for preparing baited traps for fruit fly management.[1]

-

Objective: To prepare a Cue-lure mixture for soaking a carrier material to be placed in traps.

-

Materials:

-

Cue-lure [4-(p-acetoxyphenyl)-2-butanone]

-

Ethyl alcohol (95-100%)

-

An approved insecticide (e.g., Malathion 50EC)

-

Plywood blocks (e.g., 5cm x 5cm x 2.5cm) or cotton wicks

-

A glass container for mixing

-

Personal Protective Equipment (gloves, mask)

-

-

Procedure:

-

In the glass container, combine ethyl alcohol, Cue-lure, and the insecticide. A commonly cited ratio is 6:4:2 by volume.[1][9]

-

Thoroughly mix the components with a stir stick.

-

Submerge the plywood blocks or cotton wicks into the prepared mixture.

-

Allow the carrier material to soak for 24 to 48 hours to ensure complete absorption.[1]

-

After soaking, the baited blocks/wicks are ready to be installed in fruit fly traps.

-

Protocol 2: Preparation of a Standard Solution for Laboratory Bioassays

This protocol is suitable for preparing Cue-lure solutions for research purposes, such as dose-response experiments.[10]

-

Objective: To create a stock solution and subsequent dilutions of Cue-lure for quantitative analysis.

-

Materials:

-

Cue-lure (analytical grade)

-

Acetonitrile-water solution (e.g., 60% v/v)

-

Volumetric flasks (100 mL)

-

Pipettes

-

-

Procedure:

-

To prepare a 10 mg/mL stock solution, accurately weigh 1.000 g of Cue-lure.

-

Transfer the weighed Cue-lure into a 100 mL volumetric flask.

-

Add the 60% acetonitrile-water solution to the flask to bring the total volume to 100 mL. Mix until the Cue-lure is completely dissolved.[10]

-

From this stock solution, create a series of standard solutions at desired concentrations (e.g., 1 mg/mL, 2 mg/mL, etc.) by diluting with the same solvent.[10]

-

Mode of Action and Application Workflow

Cue-lure functions as a powerful male-specific attractant for numerous fruit fly species.[11] Exposure to Cue-lure can enhance the mating performance of male melon flies by prompting increased wing-fanning activity.[7][8] This strong attraction is exploited in integrated pest management (IPM) programs for both monitoring and controlling fruit fly populations.

Caption: Workflow for Cue-lure application in pest management.

The logical pathway below illustrates the role of Cue-lure in influencing male fruit fly behavior, leading to its effectiveness in traps.

Caption: Behavioral pathway of Cue-lure in male fruit flies.

References

- 1. indianentomologist.org [indianentomologist.org]

- 2. Cuelure - LKT Labs [lktlabs.com]

- 3. Cue-lure | TargetMol [targetmol.com]

- 4. scbt.com [scbt.com]

- 5. Cuelure (3572-06-03') | Bulk Chemical Product Exporter [chemicalbull.com]

- 6. Cuelure [drugfuture.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. jeb.co.in [jeb.co.in]

- 9. researchgate.net [researchgate.net]

- 10. Preparation and Evaluation of a Temperature-Sensitive Cuelure Nano-Controlled Release Agent | MDPI [mdpi.com]

- 11. Recent advances in methyl eugenol and cue-lure technologies for fruit fly detection, monitoring, and control in Hawaii - PubMed [pubmed.ncbi.nlm.nih.gov]

Cue-lure: A Technical Guide to its Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cue-lure, a potent para-pheromone, is a critical tool in the management of numerous fruit fly species within the Tephritidae family, most notably the melon fly (Bactrocera cucurbitae). Its strong male-attractant properties have led to its widespread use in monitoring and mass-trapping programs, forming a cornerstone of integrated pest management strategies. This technical guide provides an in-depth overview of the chemical and physical properties of Cue-lure, detailed experimental protocols for its synthesis and analysis, and an exploration of its mechanism of action within the insect olfactory system.

Chemical and Physical Properties

Cue-lure, systematically named 4-(4-acetoxyphenyl)-2-butanone, is a synthetic analog of the naturally occurring raspberry ketone.[1] Its chemical identity and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification of Cue-lure

| Identifier | Value |

| CAS Registry Number | 3572-06-3[2] |

| Chemical Name | 4-(4-acetoxyphenyl)-2-butanone[2] |

| Synonyms | Q-Lure, Pherocon QFF, 4-(p-hydroxyphenyl)-2-butanone acetate[1][2] |

| Molecular Formula | C₁₂H₁₄O₃[2] |

| Molecular Weight | 206.24 g/mol [2] |

| InChI Key | UMIKWXDGXDJQJK-UHFFFAOYSA-N[3] |

Table 2: Physical and Chemical Properties of Cue-lure

| Property | Value |

| Appearance | Colorless to pale yellow liquid[1] |

| Odor | Raspberry-like[1] |

| Boiling Point | 123-124 °C at 0.2 mmHg[1] |

| Density | 1.099 g/cm³[1][4] |

| Solubility | Soluble in alcohol, hydrocarbons, and ether; Insoluble in water[1][5] |

| Vapor Pressure | Not specified |

| Storage | Pure form: -20°C for up to 3 years. In solvent: -80°C for up to 1 year.[4] |

Experimental Protocols

Synthesis of Cue-lure (4-(4-acetoxyphenyl)-2-butanone)

The most common laboratory synthesis of Cue-lure involves the acetylation of 4-(4-hydroxyphenyl)-2-butanone (B135659), commonly known as raspberry ketone. This is an esterification reaction where the phenolic hydroxyl group of raspberry ketone is acetylated using acetic anhydride (B1165640), typically with pyridine (B92270) as a catalyst and solvent.

Materials:

-

4-(4-hydroxyphenyl)-2-butanone (raspberry ketone)

-

Acetic anhydride (Ac₂O)

-

Pyridine (anhydrous)

-

Dichloromethane (B109758) (CH₂Cl₂) or Ethyl acetate (B1210297) (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve 4-(4-hydroxyphenyl)-2-butanone (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of starting material) in a round-bottom flask under an inert atmosphere (e.g., Argon).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add acetic anhydride (1.5-2.0 equivalents per hydroxyl group) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the careful addition of methanol (B129727) (to react with excess acetic anhydride).

-

Remove the pyridine and other volatile components by co-evaporation with toluene under reduced pressure.

-

Dissolve the residue in dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl to remove residual pyridine, followed by water, saturated aqueous NaHCO₃ to neutralize any remaining acid, and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield pure 4-(4-acetoxyphenyl)-2-butanone.

Analytical Characterization

The purity and identity of the synthesized Cue-lure should be confirmed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Objective: To determine the purity of the sample and confirm its molecular weight.

-

Methodology: A dilute solution of the synthesized Cue-lure in a suitable solvent (e.g., dichloromethane) is injected into a gas chromatograph. The components are separated based on their boiling points and interaction with the column's stationary phase. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint, including the molecular ion peak, which confirms the molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate the chemical structure of the synthesized compound.

-

Methodology: ¹H NMR and ¹³C NMR spectroscopy are used to identify the different types of protons and carbons in the molecule and their connectivity. A sample of the purified Cue-lure is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed. The chemical shifts, integration, and splitting patterns of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide definitive structural confirmation.

Signaling Pathway and Mechanism of Action

The attraction of male Tephritid fruit flies to Cue-lure is a complex biological process initiated by the detection of the volatile compound by the insect's olfactory system. While the specific olfactory receptor (OR) for Cue-lure has not been definitively identified, the general mechanism of insect olfaction provides a framework for understanding its mode of action.

Male fruit flies detect Cue-lure primarily through specialized olfactory sensory neurons (OSNs) located in sensilla on their antennae and maxillary palps.[3][6] Ingesting the lure can enhance a male's mating success by increasing wing-fanning activity, which is a key component of courtship behavior.[7]

The current understanding of insect olfaction suggests that ORs are not G-protein coupled receptors (GPCRs) as in vertebrates, but rather ligand-gated ion channels. These receptors form a heterodimeric complex with a highly conserved co-receptor known as Orco.

Caption: Proposed olfactory signaling pathway for Cue-lure in Tephritid fruit flies.

The binding of Cue-lure to a specific OR complex is believed to induce a conformational change that opens the associated ion channel. This leads to an influx of cations (such as Na⁺ and Ca²⁺) into the OSN, causing a depolarization of the cell membrane. If this depolarization reaches a certain threshold, it triggers an action potential. This electrical signal is then transmitted along the axon of the OSN to a specific glomerulus within the antennal lobe of the insect's brain. In the glomerulus, the OSN synapses with projection neurons, which then relay the signal to higher brain centers, such as the mushroom bodies. It is in these higher centers that the olfactory information is processed and integrated, ultimately leading to a behavioral response, such as directed flight towards the Cue-lure source.

Experimental Workflow: From Synthesis to Bioassay

The development and evaluation of Cue-lure as a pest management tool follows a logical experimental workflow.

Caption: A typical experimental workflow for the synthesis and evaluation of Cue-lure.

This workflow begins with the chemical synthesis of Cue-lure, followed by its purification to remove unreacted starting materials and byproducts. The identity and purity of the synthesized compound are then rigorously confirmed through analytical techniques such as GC-MS and NMR. Once a pure product is obtained, it is formulated into a lure, which typically involves loading a specific amount of the compound onto a dispenser material. Finally, the efficacy of the formulated lure is evaluated through a series of biological assays. Electroantennography (EAG) can be used to measure the electrical response of a fruit fly's antenna to the compound, providing a measure of its olfactory activity. Behavioral assays, ranging from laboratory-based wind tunnel experiments to field trapping studies, are then conducted to assess the attractiveness of the lure to the target insect species under more realistic conditions.[7]

Conclusion

Cue-lure remains an indispensable tool in the global effort to manage invasive Tephritid fruit fly populations. A thorough understanding of its chemical properties, a reliable method for its synthesis and analysis, and a deeper insight into its mode of action are essential for its effective and sustainable use. The protocols and information presented in this guide are intended to provide researchers and pest management professionals with a solid foundation for their work with this important semiochemical. Future research aimed at identifying the specific olfactory receptors for Cue-lure and elucidating the downstream neural circuits will undoubtedly lead to the development of even more effective and species-specific attractants for pest control.

References

- 1. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Reception & Transduction [ice.mpg.de]

- 5. dtisartec.senasica.gob.mx:8080 [dtisartec.senasica.gob.mx:8080]

- 6. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Mechanism of Action for Cue-lure in Tephritidae

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cue-lure (CL), a potent parapheromone, is a cornerstone in the management of numerous economically significant fruit fly species within the Tephritidae family. Its remarkable success in monitoring and control programs stems from a complex mechanism of action that extends beyond simple attraction. This technical guide synthesizes the current understanding of how Cue-lure influences Tephritid behavior and physiology, from initial chemoreception to its role in enhancing mating success. We delve into the olfactory pathways, metabolic fate, and the key experimental protocols employed to elucidate these mechanisms, providing a comprehensive resource for researchers and professionals in entomology, chemical ecology, and pest management.

Introduction

Cue-lure [4-(p-acetoxyphenyl)-2-butanone] is a synthetic attractant that mimics natural compounds found in certain plants.[1] Male tephritid fruit flies, particularly species within the genera Bactrocera and Zeugodacus, exhibit a strong innate attraction to CL.[2] This attraction is not merely a passive response; the flies actively ingest the lure, a behavior that has profound implications for their reproductive success.[1][3] Understanding the intricate mechanisms underlying this interaction is crucial for optimizing existing control strategies and developing novel, targeted pest management solutions.

Olfactory Perception of Cue-lure

The initial step in the mechanism of action is the detection of Cue-lure by the fly's olfactory system. This process involves a sophisticated interplay of specialized sensory organs, proteins, and neurons.

Sensory Appendages: Antennae and Maxillary Palps

While the antennae are the primary olfactory organs in most insects, research suggests a significant role for the maxillary palps in the perception of Cue-lure in some Tephritid species. For instance, in Bactrocera scutellata, the maxillary palps show strong electrophysiological responses to Cue-lure, while the antennae do not. This indicates that for certain species, the maxillary palps are the primary site of Cue-lure detection.

Molecular Machinery of Olfaction

The detection of volatile compounds like Cue-lure at the molecular level is a multi-step process:

-

Odorant Binding Proteins (OBPs): These small, soluble proteins are abundant in the sensillar lymph and are thought to be the first point of contact for odorant molecules entering the sensillum. OBPs bind to hydrophobic molecules like Cue-lure and transport them to the olfactory receptors. While numerous OBP genes have been identified in Tephritidae through transcriptome analysis, the specific OBPs that bind to Cue-lure have yet to be definitively characterized.

-

Olfactory Receptors (ORs): These are transmembrane proteins located on the dendrites of olfactory sensory neurons (OSNs). The binding of an odorant-OBP complex to an OR triggers a conformational change, leading to the opening of an ion channel. This influx of ions depolarizes the neuron, generating an action potential. The olfactory receptor co-receptor (Orco) is essential for the proper functioning and localization of specific ORs.[4][5][6][7][8] Although a specific OR for Cue-lure has not yet been identified, transcriptome studies of Tephritid antennae have revealed numerous candidate OR genes that are actively being investigated.

Signal Transduction

Upon binding of Cue-lure to its specific OR, a signal transduction cascade is initiated, resulting in the generation of an electrical signal that is transmitted to the antennal lobe of the brain for processing. This ultimately leads to a behavioral response, such as upwind flight towards the Cue-lure source.

Post-Ingestion Effects and Metabolic Fate

A key feature of the Cue-lure mechanism is that male flies are not only attracted to it but also avidly feed on it.[1] This ingestion has significant physiological and behavioral consequences.

Sequestration and Biotransformation

After ingestion, Cue-lure is not immediately metabolized and excreted. Instead, it is sequestered in the male's rectal glands.[9] Within these glands, Cue-lure is hydrolyzed to its active component, raspberry ketone. This raspberry ketone can then be released by the male, often in combination with other endogenously produced compounds, to form a more potent sex pheromone.[10]

Enhanced Mating Success

The release of raspberry ketone-containing pheromones significantly enhances a male's attractiveness to females, leading to increased mating success.[3] This phenomenon provides a powerful evolutionary driver for the strong attraction and feeding response to Cue-lure. Males that consume Cue-lure effectively "upgrade" their sexual signaling capabilities.

Quantitative Data

The response of Tephritid flies to Cue-lure is influenced by various factors, including age and the concentration of the lure.

| Parameter | Species | Observation | Reference |

| Age-related Attraction | Zeugodacus tau | Attraction to Cue-lure is optimal when flies are 14 days old. | [2] |

| Dacus cucurbitae | Response of males to Cue-lure increases with age and corresponds with sexual maturity. | [11] | |

| Concentration-dependent Attraction | Zeugodacus cucurbitae | Trap catches were highest with 100% Cue-lure, followed by 75%, 50%, and 25%. | [12] |

| Behavioral Response | Bactrocera cucurbitae | Exposure to Cue-lure enhances male wing-fanning activity during courtship. | [3] |

| Electrophysiological Response | Bactrocera dorsalis, Bactrocera cucurbitae, Bactrocera tau | Methyl eugenol (B1671780) generally elicits a greater EAG response than Cue-lure in both sexes of these species. | [13] |

Experimental Protocols

The elucidation of the Cue-lure mechanism of action relies on a suite of specialized experimental techniques.

Electroantennography (EAG)

EAG is used to measure the overall olfactory response of an insect's antenna to a volatile compound.

-

Preparation: An adult fly is immobilized, and its head is exposed. Two glass capillary electrodes filled with saline solution are used. The reference electrode is inserted into the head, and the recording electrode is placed in contact with the tip of the antenna.

-

Stimulus Delivery: A charcoal-filtered and humidified air stream is continuously passed over the antenna. A puff of air carrying a known concentration of Cue-lure is injected into this airstream.

-

Data Acquisition: The depolarization of the antennal neurons is recorded as a negative voltage deflection, the amplitude of which is proportional to the strength of the olfactory response. Dose-response curves can be generated by testing a range of Cue-lure concentrations.

Single-Sensillum Recording (SSR)

SSR allows for the measurement of the activity of individual olfactory sensory neurons, providing a much finer resolution of the olfactory response.[14][15][16][17]

-

Preparation: The insect is restrained, and the antenna or maxillary palp is stabilized. A sharpened tungsten or glass microelectrode is used as the recording electrode, and a reference electrode is inserted into the eye or another part of the body.

-

Recording: The recording electrode is carefully inserted through the cuticle at the base of a single sensillum to make contact with the sensillar lymph.

-

Stimulus Delivery: A controlled puff of Cue-lure is delivered to the sensillum.

-

Data Analysis: The firing rate (spikes per second) of the neuron(s) within the sensillum is recorded before, during, and after the stimulus. An increase in the firing rate indicates an excitatory response.

Functional Characterization of Olfactory Receptors

Identifying the specific ORs that respond to Cue-lure requires heterologous expression systems.

-

Gene Cloning: Candidate OR genes are identified from antennal transcriptomes and cloned into expression vectors.

-

Heterologous Expression: The ORs, along with the co-receptor Orco, are expressed in a heterologous system, such as Xenopus oocytes or human embryonic kidney (HEK) cells.

-

Ligand Screening: The expressed receptors are then challenged with a panel of odorants, including Cue-lure, and the cellular response (e.g., ion flow) is measured using techniques like two-electrode voltage clamp. A significant response to Cue-lure would identify it as a specific receptor.

RNA Interference (RNAi)

RNAi can be used to confirm the role of a candidate OBP or OR in Cue-lure perception.

-

dsRNA Synthesis: Double-stranded RNA (dsRNA) corresponding to the target gene is synthesized in vitro.

-

Injection: The dsRNA is injected into the insect, leading to the knockdown of the target gene's expression.

Visualizations

Signaling Pathway

Caption: Hypothesized olfactory signaling pathway for Cue-lure perception in Tephritidae.

Experimental Workflow

Caption: A typical experimental workflow to identify and validate the molecular components of Cue-lure perception.

Logical Relationship

Caption: The logical progression from Cue-lure attraction to enhanced mating success in male Tephritid flies.

Conclusion and Future Directions

The mechanism of action for Cue-lure in Tephritidae is a multifaceted process involving sophisticated chemosensory perception and physiological manipulation. While significant progress has been made in understanding the behavioral and electrophysiological responses, the precise molecular components, specifically the odorant binding proteins and olfactory receptors responsible for Cue-lure detection, remain to be definitively identified.

Future research should focus on:

-

Functional characterization of candidate OBPs and ORs identified through transcriptome studies to pinpoint the specific receptors for Cue-lure.

-

Conducting detailed dose-response studies using single-sensillum recording to quantify the sensitivity of specific olfactory sensory neurons to Cue-lure and its analogs.

-

Investigating the neural circuits in the brain that process Cue-lure information and translate it into behavioral outputs.

-

Exploring the potential for synergistic or antagonistic effects of Cue-lure with other semiochemicals to develop more effective and targeted lures.

A deeper understanding of these molecular and neural mechanisms will not only advance our fundamental knowledge of insect chemical ecology but also pave the way for the development of next-generation pest management strategies that are both highly effective and environmentally benign.

References

- 1. mdpi.com [mdpi.com]

- 2. The Effect of Cuelure on Attracting and Feeding Behavior in Zeugodacus tau (Walker) (Diptera: Tephritidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cue Lure and the Mating Behavior of Male Melon Flies (Diptera: Tephritidae) | Florida Entomologist [journals.flvc.org]

- 4. The role of the coreceptor Orco in insect olfactory transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchoutput.csu.edu.au [researchoutput.csu.edu.au]

- 6. Characterizing the Role of Orco Gene in Detecting Aggregation Pheromone and Food Resources in Protaetia brevitarsis Leiws (Coleoptera: Scarabaeidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. sdbonline.org [sdbonline.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Age-related response of male melon fliesDacus cucurbitae (Diptera: Tephritidae) to cue-lure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jeb.co.in [jeb.co.in]

- 13. caod.oriprobe.com [caod.oriprobe.com]

- 14. Single Sensillum Recordings for Locust Palp Sensilla Basiconica - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Single sensillum recording - Wikipedia [en.wikipedia.org]

- 16. youtube.com [youtube.com]

- 17. researchgate.net [researchgate.net]

Olfactory Response of Bactrocera Species to Cue-lure: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the olfactory response of fruit flies of the genus Bactrocera to the potent male attractant, Cue-lure (4-(p-acetoxyphenyl)-2-butanone). For decades, Cue-lure has been a cornerstone in the monitoring and control of numerous economically significant pest species within this genus. This document synthesizes current scientific understanding of the electrophysiological, behavioral, and molecular mechanisms governing this interaction. A significant focus is placed on the recent discovery that in several key Bactrocera species, the primary site of Cue-lure detection is not the antennae, but rather the maxillary palps, challenging long-held assumptions in insect olfaction. This guide presents quantitative data from key studies in structured tables, details common experimental protocols, and provides visualizations of the underlying biological and experimental frameworks to serve as a comprehensive resource for professionals in entomology, chemical ecology, and pest management strategy development.

Introduction

The genus Bactrocera includes some of the world's most destructive horticultural pests, responsible for substantial economic losses in fruit and vegetable production. The management of these pests relies heavily on the use of synthetic lures for monitoring and "lure-and-kill" strategies. Among the most effective and widely used of these lures is Cue-lure (CL), a synthetic analog of raspberry ketone, which is a powerful attractant for males of many Bactrocera species.[1] Understanding the precise mechanisms by which these flies detect and respond to Cue-lure is critical for optimizing existing control methods and developing novel, more selective, and effective pest management solutions.

Historically, the antennae were presumed to be the primary olfactory organs responsible for detecting such lures. However, recent electrophysiological and behavioral studies have revealed a more complex picture. In species such as the Queensland fruit fly, Bactrocera tryoni, and the striped fruit fly, Bactrocera scutellata, the maxillary palps have been identified as the principal organs for Cue-lure detection.[2][3] This guide will delve into the data supporting this paradigm shift and explore the broader implications for our understanding of insect olfaction.

Electrophysiological Response to Cue-lure

Electrophysiological techniques, such as Electroantennography (EAG) and Electropalpography (EPG), are instrumental in quantifying the neural response of olfactory organs to volatile compounds. These methods measure the summated potential of olfactory receptor neurons, providing a direct indication of odorant detection.

The Surprising Role of Maxillary Palps

Contrary to initial expectations, studies on several Bactrocera species have shown that the antennae exhibit little to no electrophysiological response to Cue-lure.[3][4] Instead, the maxillary palps generate a strong and consistent response.

For instance, in Bactrocera scutellata, Cue-lure and its natural analog raspberry ketone elicited no significant EAG responses from either males or females. In stark contrast, the maxillary palps produced the largest Electropalpogram (EPG) responses to Cue-lure, followed by raspberry ketone.[3] Similarly, research on Bactrocera tryoni demonstrated that while antennae showed a minor response to Cue-lure, the maxillary palps of both males and females responded strongly, with males exhibiting a significantly greater response amplitude.[4]

Quantitative Electrophysiological Data

The following table summarizes key electrophysiological findings from studies on Bactrocera tryoni, quantifying the distinct responses of the antennae and maxillary palps to Cue-lure.

| Species | Organ | Sex | Compound | Mean Response (mV ± SE) | Statistical Significance (vs. Solvent) | Reference |

| Bactrocera tryoni | Antenna | Male | Cue-lure | -0.42 ± 0.07 | P = 0.001 | [4][5] |

| Bactrocera tryoni | Antenna | Female | Cue-lure | -0.44 ± 0.06 | P = 0.007 | [4][5] |

| Bactrocera tryoni | Maxillary Palp | Male | Cue-lure | -2.93 ± 0.32 | P = 0.007 | [4][5] |

| Bactrocera tryoni | Maxillary Palp | Female | Cue-lure | -1.24 ± 0.17 | P = 0.003 | [4][5] |

Table 1: Electrophysiological responses (EAG and EPG) of Bactrocera tryoni to Cue-lure. Note the significantly stronger response in the maxillary palps compared to the antennae, and the sexually dimorphic response in the palps.

Behavioral Response to Cue-lure

The potent attractive nature of Cue-lure to male Bactrocera is well-documented through extensive field trapping and laboratory behavioral assays. This attraction forms the basis of its widespread use in pest management.

Field Trapping Data

Field studies consistently demonstrate the efficacy of Cue-lure in trapping a wide range of Bactrocera and related species. The number of flies captured serves as a direct measure of the lure's attractiveness. For example, a study in Swat, Pakistan, recorded the capture of multiple Bactrocera species, with B. cucurbitae, B. tau, and B. scutellaris being predominantly attracted to Cue-lure over Methyl Eugenol.[6] Another study in Indonesia highlighted that Zeugodacus cucurbitae was the most abundant species captured in traps baited with Cue-lure.[7]

Quantitative Behavioral Data

The following tables present data from field trapping studies, illustrating the species-specific attraction to Cue-lure.

| Species | Lure | Total No. of Flies Captured (14 weeks) | Percentage of Total Catch | Location | Reference |

| Bactrocera cucurbitae | Cue-lure | 1063 | 39.80% | Swat, Pakistan | [6] |

| Bactrocera scutellaris | Cue-lure | 877 | 32.83% | Swat, Pakistan | [6] |

| Bactrocera tau | Cue-lure | 457 | 17.11% | Swat, Pakistan | [6] |

| Bactrocera invadense | Cue-lure | 139 | 5.20% | Swat, Pakistan | [6] |

| Bactrocera zonata | Cue-lure | 95 | 3.56% | Swat, Pakistan | [6] |

Table 2: Total number and percentage of different Bactrocera species captured in Cue-lure (CL) baited traps over a 14-week period in Swat, Pakistan.

| Species | Lure | Mean Weekly Trap Catch (± SE) | Statistical Significance (vs. ME/CL combo) | Location | Reference |

| Bactrocera tryoni | Cue-lure | 17.5 ± 2.6 | P < 0.001 | Australia | [2] |

| Bactrocera neohumeralis | Cue-lure | 12.1 ± 1.8 | P < 0.001 | Australia | [2] |

| Bactrocera frauenfeldi | Cue-lure | 11.2 ± 3.4 | P < 0.05 | Australia | [2] |

| Zeugodacus cucurbitae | Cue-lure | 10.9 ± 2.9 | P < 0.05 | Papua New Guinea | [2] |

Table 3: Comparison of mean weekly trap catches for key pest species attracted to Cue-lure (CL) versus a combination of Methyl Eugenol and Cue-lure (ME/CL). Data shows a significant preference for the single lure.

Molecular Mechanisms and Signaling Pathways

The detection of an odorant like Cue-lure initiates a complex signaling cascade within the olfactory sensory neurons (OSNs). While the specific olfactory receptor (OR) for Cue-lure in Bactrocera remains to be deorphanized, the fundamental components of the insect olfactory pathway are well-understood.

The Olfactory Signaling Cascade

Odorant molecules enter the sensillum lymph through pores in the sensillar cuticle. There, they are thought to be bound by Odorant-Binding Proteins (OBPs), which transport the hydrophobic odorants to the dendritic membrane of the OSN. The odorant-OBP complex then interacts with a specific Olfactory Receptor (OR). Insect ORs are heterodimeric ion channels, consisting of a variable, ligand-binding subunit (OrX) and a conserved co-receptor (Orco). Upon ligand binding, this channel opens, leading to an influx of cations and the depolarization of the neuron. This change in membrane potential generates an action potential that travels to the antennal lobe of the brain for further processing. Given the evidence for palp-mediated detection, this entire process is believed to occur within the basiconic sensilla located on the maxillary palps for Cue-lure perception.[3]

Caption: Generalized olfactory signaling pathway for Cue-lure in a Bactrocera maxillary palp sensillum.

Experimental Protocols

Reproducible and standardized methodologies are essential for comparative studies in chemical ecology. This section details the fundamental protocols for the key experiments cited in this guide.

Protocol for Electropalpography (EPG)

EPG is adapted from the standard EAG technique to record olfactory responses from the maxillary palps.

-

Insect Preparation: An adult fly (e.g., 7-14 days old) is anesthetized by chilling on ice. The fly is then immobilized within a pipette tip, leaving the head and maxillary palps exposed.[4][5]

-

Electrode Placement: A sharpened glass capillary electrode, filled with an electrolyte solution (e.g., 0.1 N KCl), is used as the recording electrode. Under a microscope, the tip of the electrode is carefully brought into contact with the distal tip of one maxillary palp. A second, indifferent electrode is inserted into the back of the fly's head or an eye to complete the circuit.[4][5]

-

Stimulus Preparation: A stock solution of Cue-lure is prepared in a high-purity solvent like paraffin (B1166041) oil. Serial dilutions are made to test a range of concentrations. 10 µL of each solution is applied to a small piece of filter paper, which is then inserted into a Pasteur pipette (stimulus cartridge). A solvent-only cartridge serves as the control.

-

Stimulus Delivery: The prepared palp is placed in a continuous stream of charcoal-filtered, humidified air. The tip of the stimulus cartridge is inserted into the main airflow, and a puff of air is delivered through the cartridge to present the odorant to the palp.

-

Data Recording: The resulting negative voltage deflection (the EPG response) is amplified, recorded, and measured in millivolts (mV). Responses are often normalized by subtracting the response to the solvent control.[4]

Caption: Standard experimental workflow for Electropalpography (EPG) with Bactrocera species.

Protocol for Two-Choice Behavioral Assay

Two-choice assays, often using olfactometers or field traps, are used to quantify the behavioral preference of flies for an odorant compared to a control.

-

Apparatus Setup: A common setup is a two-choice trap assay. This can consist of a cage with two traps placed at opposite ends. One trap (treatment) is baited with Cue-lure, while the other (control) is baited with the solvent alone or is left empty.[4]

-

Insect Preparation: A cohort of flies (e.g., 20-30 males) of a specific age and mating status are starved for a period (e.g., 24 hours) to ensure motivation.

-

Experiment Execution: The flies are released into the center of the cage. The number of flies captured in the treatment and control traps is counted after a predetermined period (e.g., 24 hours). The positions of the treatment and control traps are often rotated between replicates to avoid positional bias.

-

Data Analysis: The primary metric is the number of flies captured in each trap. A preference index (PI) can be calculated as: (Number in Treatment - Number in Control) / (Total Number Captured). A positive PI indicates attraction, a negative PI indicates repulsion, and a PI near zero indicates no preference. Statistical tests (e.g., Chi-squared or t-test) are used to determine if the observed preference is significant.

Caption: Generalized workflow for a two-choice trap-based behavioral assay.

Conclusion and Future Perspectives

The olfactory response of Bactrocera species to Cue-lure is a more nuanced process than previously understood. The discovery of the maxillary palps as the primary site of detection in several key pest species is a significant advancement, redirecting future research efforts in this field. While the behavioral output of strong male attraction is clear, the underlying molecular components, specifically the identity of the Cue-lure olfactory receptor, remain a critical knowledge gap.

Future research should focus on:

-

Deorphanizing the Cue-lure Receptor: Utilizing techniques like RNA-seq on maxillary palps followed by functional characterization in heterologous systems (e.g., Xenopus oocytes or empty neuron systems) to identify the specific OrX subunit responsible for Cue-lure binding.

-

Comparative Studies: Expanding electrophysiological and behavioral studies to a wider range of Cue-lure responding Bactrocera species to determine if palp-mediated olfaction is a conserved mechanism across the genus.

-

Central Processing: Investigating how the olfactory information from the maxillary palps is processed in the brain and why it elicits a male-specific behavioral response, even when females can detect the compound.[4]

A deeper molecular and neurological understanding of the Cue-lure response will undoubtedly lead to the development of more sophisticated and targeted pest management strategies, contributing to global food security.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Behavioral and Physiological Evidence for Palp Detection of the Male-Specific Attractant Cuelure in the Queensland Fruit Fly (Bactrocera tryoni) [frontiersin.org]

- 5. Behavioral and Physiological Evidence for Palp Detection of the Male-Specific Attractant Cuelure in the Queensland Fruit Fly (Bactrocera tryoni) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jptcp.com [jptcp.com]

- 7. Review of the EPG Waveforms of Sharpshooters and Spittlebugs Including Their Biological Meanings in Relation to Transmission of Xylella fastidiosa (Xanthomonadales: Xanthomonadaceae) - PMC [pmc.ncbi.nlm.nih.gov]

The History and Development of Cue-lure: A Technical Guide for Fruit Fly Management

A comprehensive overview of the discovery, chemical properties, and application of Cue-lure, a pivotal parapheromone in the monitoring and control of tephritid fruit flies.

Introduction

Cue-lure, chemically known as 4-(p-acetoxyphenyl)-2-butanone, stands as a landmark achievement in the field of chemical ecology and integrated pest management (IPM). For over six decades, this synthetic attractant has been a cornerstone in the global effort to monitor and control populations of numerous economically significant fruit fly species, particularly within the Dacinae subfamily. This technical guide provides an in-depth exploration of the history, development, and scientific principles underlying the use of Cue-lure, tailored for researchers, scientists, and professionals in drug development and pest management.

A Historical Perspective: The Genesis of a Powerful Attractant

The quest for effective fruit fly attractants in the mid-20th century was driven by the significant economic damage wrought by these pests on agricultural industries worldwide. Early research into male fruit fly attractants had identified compounds like methyl eugenol, which proved highly effective for certain species. However, a potent lure for the destructive melon fly, Bactrocera cucurbitae, remained elusive.

The breakthrough came in 1960 when a team of scientists, Morton Beroza, B. H. Alexander, L. F. Steiner, W. C. Mitchell, and D. H. Miyashita, published their seminal work in the journal Science.[1] Their research detailed the synthesis and evaluation of several para-substituted derivatives of 4-phenyl-2-butanone as attractants for the male melon fly. Among these, 4-(p-acetoxyphenyl)-2-butanone, later named Cue-lure, was identified as the most potent analog, demonstrating a powerful attraction to male melon flies, including newly emerged ones.[1]

This discovery was further solidified in 1963 when Beroza and Nathan Green, in an extensive compilation of materials tested as insect attractants for the U.S. Department of Agriculture, highlighted Cue-lure's effectiveness for Bactrocera cucurbitae.[2][3][4][5] This work laid the foundation for the widespread adoption of Cue-lure in fruit fly management programs globally.

Chemical Properties and Synthesis

Chemical Name: 4-(p-acetoxyphenyl)-2-butanone[6][7] Synonyms: Cuelure, Q-Lure, 4-(3-Oxobutyl)phenyl acetate[6][7] CAS Number: 3572-06-3[6][7] Molecular Formula: C₁₂H₁₄O₃[6][7] Molecular Weight: 206.24 g/mol [7]

While the original 1960 publication by Beroza and his colleagues does not provide a detailed, step-by-step synthesis protocol, the chemical transformation involves the acetylation of the hydroxyl group of raspberry ketone (4-(p-hydroxyphenyl)-2-butanone). The general reaction is as follows:

Modern synthesis methods may vary, but the fundamental chemical principle of esterifying raspberry ketone remains the same.

Mechanism of Attraction and Olfactory Signaling

Cue-lure functions as a parapheromone, a synthetic substance that mimics the action of a natural pheromone to elicit a behavioral response. It is a powerful male-specific attractant for a wide range of fruit fly species.[8] The prevailing hypothesis is that these male flies are attracted to and feed on Cue-lure to sequester the compound or its metabolites for the synthesis of their own sex pheromones, thereby increasing their mating success.

The perception of Cue-lure by the fruit fly is a complex process involving the olfactory system. While the specific receptor for Cue-lure has not been definitively identified for all responsive species, the general mechanism of insect olfaction provides a framework for understanding this process.

Insect olfactory signaling can be both ionotropic, where the receptor itself is an ion channel that opens upon ligand binding, and metabotropic, involving G-protein coupled receptors (GPCRs) that trigger a second messenger cascade.[9][10][11] This dual mechanism allows for both rapid responses and signal amplification.

Quantitative Efficacy of Cue-lure

The effectiveness of Cue-lure can be influenced by several factors, including its concentration, the presence of other lures, and the target fruit fly species. Numerous studies have been conducted to optimize its use in trapping systems.

Table 1: Effect of Cue-lure Concentration on the Attraction of Zeugodacus cucurbitae

| Lure Treatment | Mean Flies Trapped/Trap/Week (FTW) |

| 25% Cue-lure Solution | 38.06 ± 5.47[12] |

| Commercial Tablet Lure | 23.5 ± 4.08[12] |

Data from a study in Varanasi, Uttar Pradesh, India, indicates that a 25% Cue-lure solution was significantly more effective for mass trapping of the melon fruit fly compared to other tested concentrations and a commercial tablet lure.[9][12]

Table 2: Optimal Lure Blends for Different Fruit Fly Species

| Pest Species | Lure Components | Most Attractive Ratio (CL:ME) | Average Weekly Catch (Flies/Trap) |

| Bactrocera dorsalis | Cue Lure (CL) & Methyl Eugenol (ME) | 40:60 | 10.7 ± 0.2[13] |

| Bactrocera zonata | Cue Lure (CL) & Methyl Eugenol (ME) | Multiple ratios equally effective | 7.4 - 10.9[13] |

| Zeugodacus cucurbitae | Cue Lure (CL) & Methyl Eugenol (ME) | 10:90 | 6.5 ± 0.2[13] |

Research has shown that mixtures of Cue-lure and Methyl Eugenol can enhance trapping efficacy for certain species, although combining them can also have an inhibitory effect on others.[13][14]

Experimental Protocols for Evaluation

The development and validation of fruit fly attractants like Cue-lure rely on rigorous experimental protocols, from initial laboratory-based bioassays to large-scale field trials.

Laboratory Bioassays

Dose-response bioassays are crucial for determining the optimal concentration of an attractant. A typical protocol involves:

-

Insect Rearing: Maintaining a healthy, age-standardized colony of the target fruit fly species.

-

Lure Preparation: Preparing a range of concentrations of the test lure in a suitable solvent.

-

Assay Arena: Using a controlled environment, such as a wind tunnel or olfactometer, to present the lure to the insects.

-

Data Collection: Recording the behavioral responses of the flies, such as upwind flight, landing on the lure source, and feeding attempts.

-

Statistical Analysis: Analyzing the data to determine the dose-response relationship and identify the optimal concentration.

Field Trials

Field trials are essential to evaluate the performance of a lure under real-world conditions. A standard field trial protocol includes:

-

Site Selection: Choosing an appropriate location with a known population of the target fruit fly species.

-

Trap Design and Placement: Utilizing standardized traps, such as the McPhail or Steiner trap, and placing them in a randomized block design to minimize positional bias. Traps are typically hung in the canopy of host trees.[15][16][17]

-

Lure and Insecticide Preparation: Impregnating a carrier, such as a cotton wick or wooden block, with a mixture of the lure and an insecticide (e.g., malathion (B1675926) or fipronil).[15]

-

Trap Servicing and Data Collection: Regularly collecting and counting the trapped flies, and replacing the lures at specified intervals.

-

Data Analysis: Employing statistical methods, such as Generalized Linear Models (GLMs), to analyze the trap catch data and compare the efficacy of different treatments.[8]

Advancements in Cue-lure Technology

Since its initial development, significant advancements have been made in the formulation and delivery of Cue-lure to improve its safety, convenience, and longevity in the field. A notable development has been the transition from liquid lures mixed with organophosphate insecticides to solid dispensers.[18][19] These solid formulations, often in the form of plugs or wafers, provide a controlled release of the attractant over an extended period and can be formulated with safer, reduced-risk insecticides. This innovation has enhanced worker safety and reduced the environmental impact of fruit fly monitoring and control programs.

Conclusion

The discovery and development of Cue-lure represent a pivotal moment in the history of entomology and pest management. From its initial synthesis in 1960 to its ongoing use in sophisticated IPM programs, Cue-lure has proven to be an invaluable tool for protecting agricultural resources from the devastating impact of fruit flies. Continued research into the olfactory mechanisms of fruit flies and the development of even more effective and targeted attractants will build upon the foundational work of Beroza, Green, and their colleagues, ensuring a more sustainable future for agriculture.

References

- 1. researchgate.net [researchgate.net]

- 2. agents.cirad.fr [agents.cirad.fr]

- 3. battlbox.com [battlbox.com]

- 4. culinesco.com [culinesco.com]

- 5. Identification of host blends that attract the African invasive fruit fly, Bactrocera invadens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-(p-Acetoxyphenyl)-2-butanone [webbook.nist.gov]

- 7. 4-(p-ACETOXYPHENYL)-2-BUTANONE | C12H14O3 | CID 19137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. slunik.slu.se [slunik.slu.se]

- 10. Olfactory signaling in insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Insect olfaction: receptors, signal transduction, and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. EAG/GC-EAD analysis of volatiles from adult male and female Phylornis downsi parasitic flies - STATE UNIV OF NEW YORK [portal.nifa.usda.gov]

- 14. Efficacy of an improved method to screen semiochemicals of insect - PMC [pmc.ncbi.nlm.nih.gov]

- 15. enlivenarchive.org [enlivenarchive.org]

- 16. biorxiv.org [biorxiv.org]

- 17. pmhe.in [pmhe.in]

- 18. biorxiv.org [biorxiv.org]

- 19. iaea.org [iaea.org]

An In-depth Technical Guide to the Synthesis of Cue-Lure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cue-lure, chemically known as 4-(p-acetoxyphenyl)-2-butanone, is a potent male attractant for several species of fruit flies in the genus Bactrocera, most notably the melon fly (Bactrocera cucurbitae). Its synthesis is of significant interest for the development of effective pest management strategies. This technical guide provides a comprehensive overview of the primary synthetic pathways to cue-lure, detailing the chemical precursors, reaction mechanisms, and experimental protocols. Quantitative data for key synthesis methods are summarized, and characterization data are provided for product verification.

Introduction

Cue-lure is a synthetic parapheromone widely employed in traps for monitoring and controlling fruit fly populations. It is the acetate (B1210297) ester of raspberry ketone (4-(p-hydroxyphenyl)-2-butanone), a natural product found in various plants. The primary industrial synthesis of cue-lure involves the acetylation of raspberry ketone. This guide will explore this principal pathway in detail, along with other potential synthetic routes including the Williamson ether synthesis, Grignard reactions, and the Heck reaction, which are primarily used for the synthesis of the raspberry ketone precursor.

Chemical Profile of Cue-Lure:

| Property | Value |

| IUPAC Name | [4-(3-oxobutyl)phenyl] acetate[1][2] |

| Synonyms | 4-(p-Acetoxyphenyl)-2-butanone, Raspberry ketone acetate |

| CAS Number | 3572-06-3[1][2][3][4][5] |

| Molecular Formula | C₁₂H₁₄O₃[1][2][3][4][5] |

| Molecular Weight | 206.24 g/mol [1][2][4] |

| Appearance | Colorless to pale yellow liquid[5] |

| Boiling Point | 123-124 °C at 0.2 mmHg[5][6] |

Primary Synthesis Pathway: Acetylation of Raspberry Ketone

The most direct and widely used method for synthesizing cue-lure is the esterification of the phenolic hydroxyl group of raspberry ketone with an acetylating agent.

Reaction Scheme

Experimental Protocol

This protocol describes a standard laboratory procedure for the acetylation of raspberry ketone.

Materials:

-

Raspberry ketone (4-(p-hydroxyphenyl)-2-butanone)

-

Acetic anhydride

-

Pyridine (or another suitable base like triethylamine)

-

Diethyl ether (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Stirring and heating apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve raspberry ketone in a suitable volume of pyridine.

-

Slowly add acetic anhydride to the solution. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, pour the reaction mixture into a separatory funnel containing diethyl ether and wash with water.

-

Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove excess acetic anhydride and acetic acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude cue-lure.

-

Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure 4-(p-acetoxyphenyl)-2-butanone.

Quantitative Data

| Parameter | Value | Reference |

| Typical Yield | >90% | General textbook knowledge of acetylation |

| Purity (after purification) | >95% |

Synthesis of the Precursor: Raspberry Ketone

The economic viability of cue-lure synthesis is largely dependent on the efficient production of its precursor, raspberry ketone. Several industrial and laboratory-scale methods are employed for its synthesis.

Heck (Mizoroki-Heck) Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. For the synthesis of a precursor to raspberry ketone, this typically involves the coupling of a protected p-iodophenol with methyl vinyl ketone.

Reaction Scheme:

Experimental Workflow:

Detailed Protocol Snippet (Illustrative):

A mixture of the protected p-iodophenol, methyl vinyl ketone, a palladium catalyst (e.g., palladium acetate), a phosphine (B1218219) ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine) in a suitable solvent (e.g., acetonitrile (B52724) or DMF) is heated under an inert atmosphere until the reaction is complete. Following workup and deprotection, the resulting enone is hydrogenated over a catalyst such as palladium on carbon to yield raspberry ketone.

| Parameter | Value | Reference |

| Catalyst | Palladium(II) acetate[7] | [7] |

| Base | Triethylamine[7] | [7] |

| Typical Yield | Can be high, but multi-step | [8] |

Aldol (B89426) Condensation

Another common industrial method for raspberry ketone synthesis is the base-catalyzed aldol condensation of p-hydroxybenzaldehyde with acetone (B3395972), followed by selective hydrogenation of the resulting enone.

Reaction Scheme:

Experimental Protocol Snippet (Illustrative):

p-Hydroxybenzaldehyde and a large excess of acetone are reacted in the presence of an aqueous solution of a strong base like sodium hydroxide (B78521) at room temperature or with gentle heating. After the reaction is complete, the mixture is neutralized, and the product, 4-(p-hydroxyphenyl)but-3-en-2-one, is isolated. This intermediate is then hydrogenated, typically using a heterogeneous catalyst like palladium on carbon, to afford raspberry ketone.

| Parameter | Value | Reference |

| Catalyst (Condensation) | Sodium Hydroxide | General organic chemistry knowledge |

| Catalyst (Hydrogenation) | Palladium on Carbon | General organic chemistry knowledge |

| Typical Yield | Good to excellent | General organic chemistry knowledge |

Alternative Synthetic Routes

While the acetylation of raspberry ketone is the most common route to cue-lure, other classical organic reactions can be envisioned for its synthesis, although they are generally less direct.

Williamson Ether Synthesis

This method is generally used for the formation of ethers. A variation could potentially be adapted for the final acylation step, although it is not a standard procedure for this transformation. A more plausible, though less common, application would be in the synthesis of a precursor.

Grignard Reaction

A Grignard reaction could be employed to construct the carbon skeleton of raspberry ketone. For instance, the reaction of a Grignard reagent derived from a protected p-bromophenol with a suitable electrophile could be a key step.

Characterization of Cue-Lure

The identity and purity of synthesized cue-lure are confirmed using various spectroscopic techniques.

| Technique | Key Observations |

| ¹H NMR | Signals corresponding to the aromatic protons, the methylene (B1212753) and methine protons of the butanone chain, and the methyl protons of the acetyl and ketone groups. The integration of these signals confirms the structure.[9] |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester and ketone, the aromatic carbons, and the aliphatic carbons of the butanone chain.[9] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the ester carbonyl (around 1760 cm⁻¹) and the ketone carbonyl (around 1715 cm⁻¹), as well as C-O stretching and aromatic C-H and C=C vibrations.[3] |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of cue-lure (m/z = 206.24) and characteristic fragmentation patterns.[3] |

Conclusion

The synthesis of cue-lure is a well-established process, with the acetylation of raspberry ketone being the most efficient and industrially relevant pathway. The synthesis of the raspberry ketone precursor can be achieved through various methods, including the Heck reaction and aldol condensation, each with its own advantages and disadvantages in terms of yield, cost, and environmental impact. The choice of synthetic route will depend on factors such as the desired scale of production, available starting materials, and economic considerations. The analytical techniques outlined provide robust methods for the quality control of the final product. This guide serves as a comprehensive resource for researchers and professionals involved in the synthesis and application of this important semiochemical.

References

- 1. m.youtube.com [m.youtube.com]

- 2. 4-(p-ACETOXYPHENYL)-2-BUTANONE | C12H14O3 | CID 19137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(p-Acetoxyphenyl)-2-butanone [webbook.nist.gov]

- 4. chemeo.com [chemeo.com]

- 5. 4-(4-Acetoxyphenyl)-2-butanone | 3572-06-3 [chemicalbook.com]

- 6. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Heck reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

Species Specificity of Cue-lure for Fruit Fly Monitoring: A Technical Guide

Introduction

Cue-lure, a synthetic parapheromone, is a critical tool in the global management of tephritid fruit flies, some of the world's most destructive agricultural pests. Its primary application lies in monitoring and surveillance programs, where it is used to attract and trap male fruit flies. The specificity of Cue-lure is a key factor in its effectiveness, as it ideally targets pest species while minimizing the capture of non-target organisms. This technical guide provides an in-depth analysis of the species specificity of Cue-lure, summarizing quantitative data, detailing experimental protocols, and visualizing key workflows for researchers, scientists, and professionals in drug development and pest management.

Cue-lure is primarily attractive to male fruit flies belonging to the subfamily Dacinae, which includes the economically important genera Bactrocera, Dacus, and Zeugodacus.[1] While highly effective for a range of pest species, its attractiveness can vary, and it is known to attract a broader spectrum of dacine fruit flies beyond the primary targets. Research has also explored the use of Cue-lure in combination with other attractants, such as methyl eugenol (B1671780), to enhance capture rates for certain species or to monitor multiple species simultaneously.[2][3][4]

Data Presentation: Species Attracted to Cue-lure

The following tables summarize the fruit fly species reported to be attracted to Cue-lure, based on various field studies.

Table 1: Primary Target Pest Species Attracted to Cue-lure

| Genus | Species | Common Name | Reference |

| Bactrocera | tryoni | Queensland fruit fly | [1][5][6] |

| Zeugodacus | cucurbitae | Melon fly | [1][7][8] |

| Bactrocera | trivialis | [1] | |

| Bactrocera | dorsalis | Oriental fruit fly | [2] |

| Bactrocera | zonata | Peach fruit fly | [2][3] |

Table 2: Other Dacinae Species Attracted to Cue-lure

| Genus | Species | Reference |

| Bactrocera | albistrigata | [5][6][8] |

| Bactrocera | breviaculeus | [5][6] |

| Bactrocera | caudata | [5][6] |

| Bactrocera | curvipennis | [5][6] |

| Bactrocera | distincta | [5][6] |

| Bactrocera | facialis | [5][6] |

| Bactrocera | frauenfeldi | [5][6] |

| Bactrocera | kirki | [5][6] |

| Bactrocera | melanota | [5][6] |

| Bactrocera | obliqua | [5][6] |

| Bactrocera | psidii | [5][6] |

| Dacus | bivittatus | [5][6] |

| Dacus | ciliatus | [7] |

| Dacus | conopsoides | [8] |

| Dacus | longicornis | [5][6][8] |

| Dacus | punctatifrons | [5][6] |

| Zeugodacus | calumniata | [8] |

| Zeugodacus | caudatus | [8] |

| Zeugodacus | tau |

Table 3: Species Attracted to Cue-lure and Methyl Eugenol Mixtures

A study in Pakistan investigated the efficacy of various ratios of Cue-lure (CL) and Methyl Eugenol (ME) in attracting different fruit fly species.[2][3]

| Species | Most Attractive CL:ME Ratio |

| Bactrocera dorsalis | 40:60 |

| Bactrocera zonata | 100% ME, 10:90, 20:80, 30:70, 40:60 (equally attractive) |

| Zeugodacus cucurbitae | 10:90 |

Experimental Protocols

The following sections detail generalized methodologies for key experiments cited in the evaluation of Cue-lure specificity.

Field Trapping for Species Specificity Assessment

This protocol outlines a typical field experiment to determine the range of fruit fly species attracted to Cue-lure.

Objective: To identify and quantify the species of fruit flies captured in traps baited with Cue-lure.

Materials:

-

Steiner or Jackson traps

-

Cue-lure dispensers (e.g., cotton wicks, solid wafers)

-

Insecticide (e.g., malathion, DDVP) to add to the lure

-

Collection jars/bags for trapped insects

-

GPS device for recording trap locations

-

Microscope for morphological identification of captured flies

-

Ethanol for preserving specimens for molecular analysis (optional)

Methodology:

-

Site Selection: Choose multiple locations representing different habitats (e.g., orchards, vegetable fields, native vegetation) to ensure a comprehensive survey.

-

Trap Deployment:

-

Hang traps in the shaded canopy of host trees at a height of 1.5-2 meters.

-

Space traps at least 50-100 meters apart to avoid interference between traps.

-

Deploy a set of traps baited with Cue-lure and an equal number of unbaited control traps at each site.

-

-

Lure Preparation and Application:

-

Trapping Period and Servicing:

-

Species Identification:

-

Transport collected specimens to the laboratory for identification.

-